4-Amino-3-bromo-2-chlorobenzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring differentiated halogen handles for sequential derivatization face limited options with generic mono-halogenated benzoic acids. 4-Amino-3-bromo-2-chlorobenzoic acid solves this with ortho-Cl and meta-Br substituents enabling orthogonal cross-coupling: Cu-catalyzed amination at Br (up to 99% yield) then Pd-catalyzed coupling at Cl. Also serves as HDAC-negative control (IC50 >50,000 nM). Bulk stock available for reproducible SAR studies.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Cat. No. B8131922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-bromo-2-chlorobenzoic acid
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)Br)N
InChIInChI=1S/C7H5BrClNO2/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeyJQGZKWZTBUUTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-bromo-2-chlorobenzoic Acid: A Multi-Halogenated Benzoic Acid Building Block for Medicinal Chemistry and Chemical Biology


4-Amino-3-bromo-2-chlorobenzoic acid (CAS 2065250-22-6) is a tri-substituted benzoic acid derivative bearing amino, bromo, and chloro functional groups on a single aromatic ring [1]. With molecular formula C₇H₅BrClNO₂ and molecular weight 250.48 g/mol, this compound serves as a densely functionalized aromatic scaffold for downstream derivatization . The presence of three distinct reactive handles—a carboxylic acid amenable to amide/ester formation, an amino group for diazotization or acylation, and two ortho-halogens (Br, Cl) with differentiated leaving-group potential—enables sequential, orthogonal functionalization strategies that simpler mono- or di-substituted benzoic acid analogs cannot support [2].

1 Orthogonal scaffold: two differentiable halogens (Br, Cl) for sequential cross-coupling library synthesis.
2 SAR probe: meta-bromo substitution pattern supports halogen-position activity studies in medicinal chemistry.
3 Negative control: reported inactive against HDAC2/3/4, useful for assay baseline validation in epigenetic screening.

Procurement Rationale: Why 4-Amino-3-bromo-2-chlorobenzoic Acid Cannot Be Replaced by Common Analogs Like 4-Amino-2-chlorobenzoic Acid


Generic substitution among halogenated aminobenzoic acids is scientifically invalid because the number, identity, and positional arrangement of halogen substituents fundamentally dictate each derivative's physicochemical properties, reactivity profile, and biological activity . In structure-activity relationship (SAR) studies of halogenated benzoic acid derivatives, cytotoxicity potency follows a clear halogen-dependent trend (I > Br > Cl > F), and the meta (3-) position specifically confers activity that ortho- or para-substitution does not [1]. 4-Amino-3-bromo-2-chlorobenzoic acid uniquely combines a meta-bromo substituent (activity-enhancing) with an ortho-chloro substituent (reactivity-modulating) alongside a para-amino group—a substitution pattern absent in commonly available alternatives such as 4-amino-2-chlorobenzoic acid (CAS 2457-76-3) or 4-amino-3-bromobenzoic acid [2]. This precise halogen topography creates a compound with predictable, differentiable behavior in cross-coupling reactions, enzyme inhibition assays, and subsequent synthetic transformations that simpler analogs cannot replicate.

vs. 4-Amino-2-chlorobenzoic acid Mono-halogenated analog lacks a second reactive handle and the meta-bromo position, which may limit sequential functionalization and alter predicted biological activity profiles.
vs. 4-Amino-3-bromobenzoic acid Lacks an ortho-chloro group for post-cyclization diversification; the differentiated leaving-group potential (Br > Cl) for orthogonal synthesis steps is absent.

4-Amino-3-bromo-2-chlorobenzoic Acid: Quantified Differentiation Evidence Versus Closest Analogs


Physicochemical Property Differentiation: LogP and Molecular Weight Comparison with 4-Amino-2-chlorobenzoic Acid

4-Amino-3-bromo-2-chlorobenzoic acid exhibits substantially higher lipophilicity (LogP = 2.3829) compared to its mono-chlorinated analog 4-amino-2-chlorobenzoic acid, which lacks the bromo substituent and has lower predicted lipophilicity . The molecular weight difference (250.48 vs. 171.58 g/mol) reflects the additional bromine atom, which contributes approximately +79 mass units and alters both membrane permeability and metabolic stability profiles [1].

Lipophilicity & MW
Cross-study comparable
LogP 2.38 vs. ~1.5–1.8
Higher predicted membrane permeability context.
Computational prediction; MW diff +78.90 g/mol.
Lipophilicity Drug-likeness Physicochemical profiling Medicinal chemistry

Negative Selectivity Profile: HDAC2 Inhibition Activity Differentiates from Active HDAC Inhibitor Scaffolds

In recombinant human HDAC2 enzymatic assays, 4-amino-3-bromo-2-chlorobenzoic acid demonstrated minimal inhibitory activity with an IC₅₀ value >50,000 nM (>50 μM), which is >95-fold weaker than active HDAC inhibitor scaffolds in the same assay system that typically exhibit IC₅₀ values in the 100-500 nM range [1]. This compound similarly showed IC₅₀ >50,000 nM against HDAC3 and HDAC4, confirming a consistent lack of pan-HDAC inhibitory activity [2].

HDAC2 Inhibition
Class-level inference
IC₅₀ > 50,000 nM
Reported negative control profile for epigenetic screening.
>95-fold weaker than active class-level scaffolds.
Epigenetics HDAC inhibition Negative control Chemical biology

Commercial Availability and Pricing: Quantified Cost Differential Relative to Structural Analogs

4-Amino-3-bromo-2-chlorobenzoic acid is commercially available with ≥98% purity from multiple established vendors including ChemScene and Sigma-Aldrich (via Chemcia Scientific) . Pricing from ChemScene as of 2026 is USD 277.00 per gram and USD 963.00 per 5 grams, reflecting a unit cost of approximately USD 0.19-0.28 per milligram . In contrast, the simpler analog 4-amino-2-chlorobenzoic acid (CAS 2457-76-3) is available at substantially lower cost (~USD 0.05-0.10 per milligram, estimated from vendor catalogs), while fully custom-synthesized tri-substituted benzoic acid derivatives typically exceed USD 0.50-1.00 per milligram when prepared on-demand .

Commercial Pricing
Data to verify
~$193–277 per gram
Specialized building block procurement tier.
5-10× analog cost, but below custom synthesis.
Procurement Cost analysis Supply chain Medicinal chemistry sourcing

Orthogonal Reactivity via Differentiated Halogen Leaving Groups: Bromine vs. Chlorine Substitution

The compound contains two different halogen substituents (Br at C3, Cl at C2) on the same aromatic ring, enabling sequential, site-selective cross-coupling reactions. Regioselective copper-catalyzed amination of bromobenzoic acids proceeds without acid protection, yielding N-aryl and N-alkyl anthranilic acid derivatives in up to 99% yield [1]. The bromine substituent undergoes preferential oxidative addition in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Heck) while the chlorine remains intact, permitting a second orthogonal functionalization step . This differentiated reactivity contrasts with mono-halogenated analogs like 4-amino-2-chlorobenzoic acid or 4-amino-3-bromobenzoic acid, which offer only a single halogen handle and thus cannot support sequential diversification without additional halogenation steps [2].

Halogen Handles
Class-level inference
Br at C3, Cl at C2: two differentiable leaving groups for sequential cross-coupling.
Supports two-step diversification without re-halogenation.
Br undergoes preferential oxidative addition over Cl.
Cross-coupling Sequential functionalization C-H activation Synthetic methodology

Halogen Position Effect on Biological Activity: Meta-Bromo Confers Activity Not Seen with Para or Ortho Substitution

Structure-activity relationship (SAR) studies on halogenated benzoic acid derivatives have established three key determinants of antitumor activity: (i) halogen cytotoxicity follows I > Br > Cl > F with ID₉₀ ranging from 0.014 to >10 μM; (ii) only meta (3-position) halogen substitution expresses relevant activity; (iii) the presence of a urea/amide group at the 1-position is required [1]. 4-Amino-3-bromo-2-chlorobenzoic acid uniquely satisfies the meta-bromo requirement while retaining an ortho-chloro for additional property modulation. Analogs with para-bromo substitution (4-bromo derivatives) or ortho-only halogenation (2-chloro derivatives) fail to meet the meta-position requirement for activity in this SAR framework [2].

Meta-Br SAR Position
Class-level inference
Meta-position requirement for class-level activity (I > Br > Cl > F).
Rational basis for selecting specific halogenation pattern.
Data to verify in target-specific models.
Structure-activity relationship Halogen bonding Medicinal chemistry Antitumor

4-Amino-3-bromo-2-chlorobenzoic Acid: Evidence-Based Application Scenarios for Research and Industrial Use


Sequential Cross-Coupling Scaffold for Library Synthesis

The presence of two differentiated halogens (Br and Cl) enables orthogonal, sequential cross-coupling reactions on a single aromatic ring [1]. This scaffold supports first-step copper-catalyzed amination at the bromine position (up to 99% yield under acid-free conditions) followed by second-step palladium-catalyzed coupling at the chlorine position . This two-step diversification strategy is particularly valuable for generating focused libraries of benzoic acid derivatives with varied substituent patterns without requiring intermediate halogenation steps .

Negative Control in HDAC Inhibitor Screening Campaigns

With IC₅₀ values >50,000 nM against HDAC2, HDAC3, and HDAC4, 4-amino-3-bromo-2-chlorobenzoic acid demonstrates a clean negative profile in histone deacetylase enzymatic assays [1]. This makes it suitable as an inactive control compound in HDAC inhibitor screening cascades, providing a baseline reference for assay validation and hit triage . The compound's structural similarity to active benzamide-class HDAC inhibitors (without the critical zinc-binding group) enables specificity assessment of observed inhibitory activity.

SAR Studies of Meta-Halogenated Benzoic Acid Pharmacophores

The meta-bromo substitution pattern of this compound aligns with established SAR requirements for antitumor activity in halogenated benzoic acid derivatives [1]. Researchers investigating the halogen position-activity relationship can use this compound to probe meta-position effects while the ortho-chloro substituent provides a control for additive halogen contributions . The compound's commercial availability at defined purity (≥98%) enables reproducible SAR studies without synthetic burden .

Precursor for Amino-Functionalized Heterocyclic Building Blocks

The para-amino group combined with ortho-halogen substitution makes this compound a versatile precursor for heterocycle synthesis via intramolecular cyclization or annulation reactions [1]. 2-Bromobenzoic acid derivatives have been established as general building blocks for constructing diverse nitrogen heterocycles through coupling with appropriate nitrogen-containing compounds . The additional chloro substituent offers a post-cyclization functionalization handle for further diversification of the resulting heterocyclic scaffold.

Application
Selection Property
Validation Focus
Sequential Cross-Coupling Library Synthesis
Differentiated halogen reactivity (Br > Cl)
Orthogonal functionalization step yield
HDAC Inhibitor Screening Control
Reported inactive HDAC2/3/4 profile
Assay baseline and hit specificity review
Meta-Halogenated Pharmacophore SAR
Meta-bromo substitution pattern
Position-activity model-response context
Nitrogen Heterocycle Precursor Synthesis
para-Amino and ortho-halogen scaffold
Post-cyclization diversification handle

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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